N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a 4-chlorophenyl group attached to a methyl group, which is further connected to a 6-hydroxypyridine-3-carboxamide moiety
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Related compounds, such as the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), have been shown to lower reactive oxygen species (ros) levels and boost the glutathione system .
Pharmacokinetics
Similar compounds, such as the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), have been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds, such as the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), have been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
Action Environment
For example, the fungicide pyraclostrobin’s effectiveness can be influenced by factors such as temperature, pH, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 6-hydroxypyridine-3-carboxylic acid.
Formation of Intermediate: The 4-chlorobenzyl chloride is reacted with a base, such as sodium hydroxide, to form the 4-chlorobenzyl alcohol intermediate.
Amidation Reaction: The intermediate is then reacted with 6-hydroxypyridine-3-carboxylic acid in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxamide group can be reduced to form an amine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 6-oxo-pyridine-3-carboxamide derivatives.
Reduction: Formation of 6-hydroxy-3-aminopyridine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide
- N-[(4-methylphenyl)methyl]-6-hydroxypyridine-3-carboxamide
- N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide
Uniqueness
N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the compound. These properties can influence its reactivity and interaction with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-4-1-9(2-5-11)7-16-13(18)10-3-6-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINMDCLHFZTOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CNC(=O)C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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